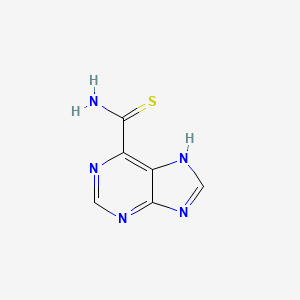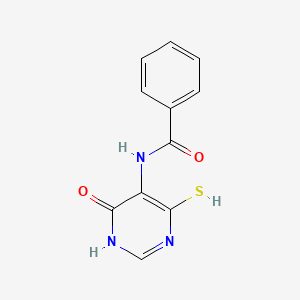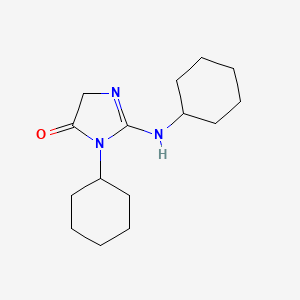
4-((2,5-Dioxopyrrolidin-1-yl)oxy)-N,N,N,N',N',N'-hexamethyl-4-oxobutane-1,1-diaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through various synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For instance, the reaction between compound A and compound B in the presence of a catalyst C at a temperature of 100°C and a pressure of 1 atm can yield compound “N/A”. The reaction can be represented as follows: [ \text{A} + \text{B} \xrightarrow{\text{C}} \text{N/A} ]
Industrial Production Methods
On an industrial scale, the production of compound “N/A” involves large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Compound “N/A” undergoes various chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, compound “N/A” can be converted to its oxidized form.
Reduction: Using a reducing agent, the compound can be reduced to a lower oxidation state.
Substitution: Compound “N/A” can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of compound “N/A” might yield an oxidized derivative, while reduction could produce a reduced form with different functional groups.
Scientific Research Applications
Compound “N/A” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in biochemical assays and as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which compound “N/A” exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to a particular enzyme, inhibiting its activity and thereby affecting a biochemical pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Has comparable functional groups but exhibits different physical and chemical properties.
Compound Z: Similar in molecular weight and size but used in different industrial applications.
Uniqueness of Compound “N/A”
What sets compound “N/A” apart from its similar counterparts is its unique combination of properties, such as higher stability under certain conditions, greater reactivity with specific reagents, or enhanced efficacy in particular applications.
Properties
Molecular Formula |
C14H27I2N3O4 |
|---|---|
Molecular Weight |
555.19 g/mol |
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxo-1-(trimethylazaniumyl)butyl]-trimethylazanium;diiodide |
InChI |
InChI=1S/C14H27N3O4.2HI/c1-16(2,3)13(17(4,5)6)9-10-14(20)21-15-11(18)7-8-12(15)19;;/h13H,7-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
KKHRRDRDZRLOBL-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)C(CCC(=O)ON1C(=O)CCC1=O)[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


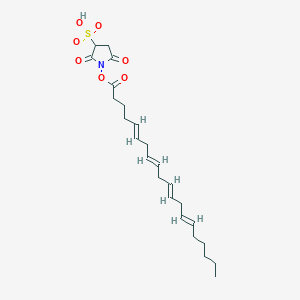


![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)
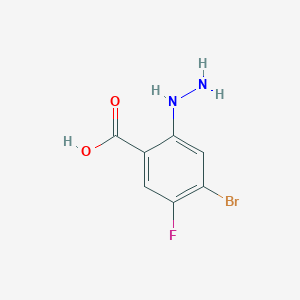
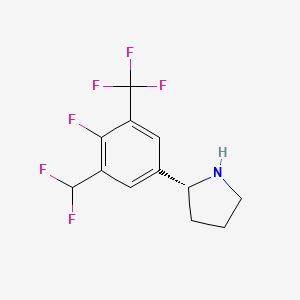
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
